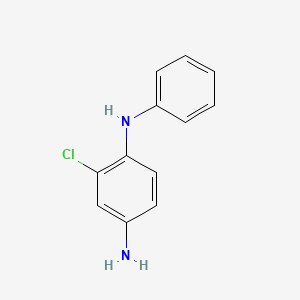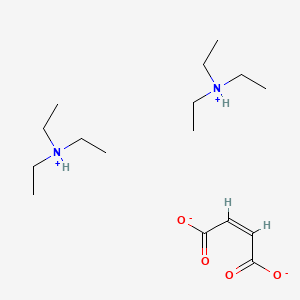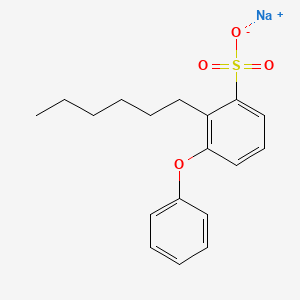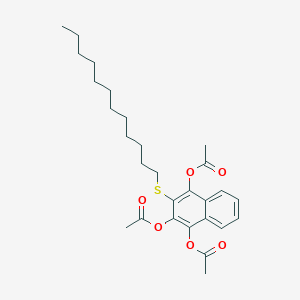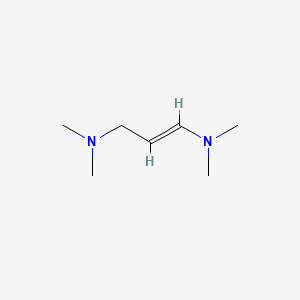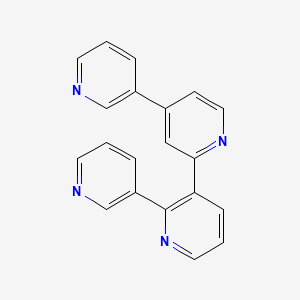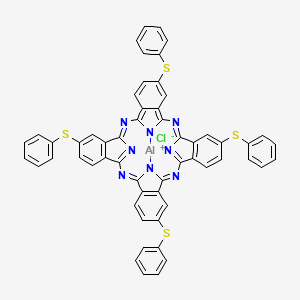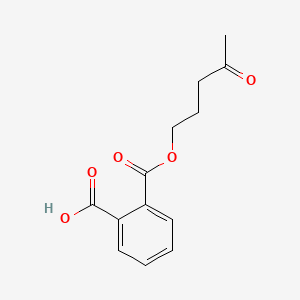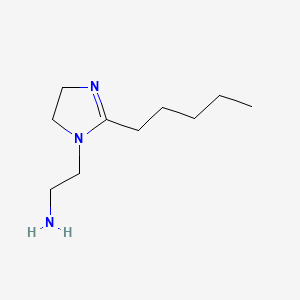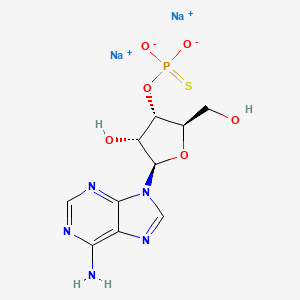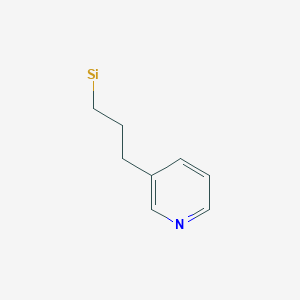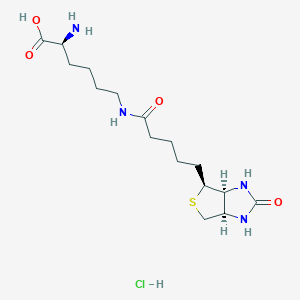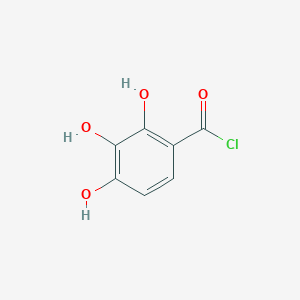
Benzoyl chloride,2,3,4-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 2,3,4-trihydroxy- is an organic compound with the molecular formula C7H5ClO4 It is a derivative of benzoyl chloride, featuring three hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2,3,4-trihydroxy- typically involves the benzoylation of 2,3,4-trihydroxybenzoic acid. One common method includes the reaction of 2,3,4-trihydroxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H6O5+SOCl2→C7H5ClO4+SO2+HCl
This method is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production of benzoyl chloride, 2,3,4-trihydroxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative chlorinating agents such as phosphorus trichloride (PCl3) or oxalyl chloride (COCl) can be explored to improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzoyl chloride, 2,3,4-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Amides or esters
Scientific Research Applications
Benzoyl chloride, 2,3,4-trihydroxy- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoyl chloride, 2,3,4-trihydroxy- involves its reactivity with nucleophiles due to the presence of the acyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Benzoyl chloride: Lacks the hydroxyl groups, making it less reactive in certain reactions.
2,3,4-Trihydroxybenzoic acid: Lacks the acyl chloride group, limiting its reactivity with nucleophiles.
3,4,5-Trihydroxybenzoyl chloride: Similar structure but with different hydroxyl group positions, leading to different reactivity and applications.
Uniqueness: Benzoyl chloride, 2,3,4-trihydroxy- is unique due to the presence of both the acyl chloride group and multiple hydroxyl groups
Properties
Molecular Formula |
C7H5ClO4 |
|---|---|
Molecular Weight |
188.56 g/mol |
IUPAC Name |
2,3,4-trihydroxybenzoyl chloride |
InChI |
InChI=1S/C7H5ClO4/c8-7(12)3-1-2-4(9)6(11)5(3)10/h1-2,9-11H |
InChI Key |
RYQNTOAPBUHDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


